molecular formula C11H21NO4 B14296843 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane CAS No. 115435-94-4

10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane

Cat. No.: B14296843
CAS No.: 115435-94-4
M. Wt: 231.29 g/mol
InChI Key: RAVPLBNIVJCVML-UHFFFAOYSA-N
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Description

10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane is a complex organic compound featuring an oxirane (epoxide) group and a trioxa-azacyclododecane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of an epoxide with a suitable amine precursor. One common method includes the reaction of epichlorohydrin with 1,4,7-trioxa-10-azacyclododecane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing into its potential use as a drug delivery agent or as a therapeutic compound due to its ability to interact with biological molecules.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane is unique due to its combination of an epoxide group with a trioxa-azacyclododecane ring.

Properties

CAS No.

115435-94-4

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

10-(oxiran-2-ylmethyl)-1,4,7-trioxa-10-azacyclododecane

InChI

InChI=1S/C11H21NO4/c1-3-13-5-7-15-8-6-14-4-2-12(1)9-11-10-16-11/h11H,1-10H2

InChI Key

RAVPLBNIVJCVML-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCN1CC2CO2

Origin of Product

United States

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